molecular formula C17H17N5O2 B2610500 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide CAS No. 2034387-13-6

2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Cat. No.: B2610500
CAS No.: 2034387-13-6
M. Wt: 323.356
InChI Key: CISONCCSFCHOPL-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide is a synthetic organic compound featuring a distinct molecular architecture that combines phenoxy, acetamide, and 1,2,3-triazole rings linked to a pyridine moiety. This specific structure suggests potential as a scaffold for investigating protein-ligand interactions, particularly in medicinal chemistry and drug discovery research. Compounds with analogous structures, such as those containing the 1,2,3-triazole core, are often explored as key intermediates in developing pharmacologically active molecules . The presence of the pyridin-4-yl group is a common feature in ligands designed for various biological targets and can be instrumental in studying enzyme inhibition or receptor modulation. Researchers may value this compound for developing new chemical probes or as a building block in organic synthesis programs aimed at creating diverse libraries for high-throughput screening. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-13-4-2-3-5-16(13)24-12-17(23)19-10-14-11-22(21-20-14)15-6-8-18-9-7-15/h2-9,11H,10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISONCCSFCHOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the phenoxy and pyridinyl groups. One common synthetic route involves the use of click chemistry to form the triazole ring, followed by nucleophilic substitution reactions to attach the other functional groups. Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups or replace existing ones.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The triazole ring in 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide may enhance its efficacy against various bacterial strains. Studies have shown that triazole compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .

Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazoles are known to interact with biological targets involved in cancer cell proliferation. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo . Further investigations into the specific mechanisms of action for this compound are warranted.

Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties associated with triazole derivatives. Research has demonstrated that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Herbicide Development
The unique chemical structure of this compound positions it as a candidate for herbicide development. Triazole-based herbicides have been shown to effectively control a variety of weeds by inhibiting specific metabolic pathways essential for plant growth. This compound may be synthesized to enhance selectivity and efficacy against target weed species while minimizing harm to crops .

Pesticidal Activity
In addition to herbicidal properties, the compound may also exhibit pesticidal activity. Its formulation could be explored for use against agricultural pests, leveraging the biological activity of the triazole moiety to disrupt pest metabolism or reproduction .

Material Science Applications

Polymer Chemistry
The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. The functional groups present in the compound allow for potential cross-linking reactions that can improve the durability and performance of polymers used in various applications from packaging to construction materials .

Nanotechnology
In nanotechnology, this compound could serve as a building block for creating functionalized nanoparticles or nanocomposites. Its ability to interact with different substrates can be exploited to develop novel materials for drug delivery systems or sensors with improved specificity and sensitivity due to the triazole’s unique chemical properties .

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Compound 6m (N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide)
  • Structure: Replaces the 2-methylphenoxy group with a naphthalen-1-yloxymethyl group and substitutes the pyridinyl ring with a 4-chlorophenyl moiety.
  • Synthesis : Prepared via 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne precursors .
  • Spectroscopic Data :
    • IR : C=O stretch at 1678 cm⁻¹, C=C (aromatic) at 1606 cm⁻¹ .
    • HRMS : [M + H]⁺ observed at 393.1112 (calculated 393.1118) .
  • Key Difference: The bulkier naphthalene group may reduce solubility compared to the 2-methylphenoxy analog, impacting bioavailability.
[18F]-Labeled Curcumin Derivative
  • Structure : Contains a fluorinated triazole-acetamide unit and a bis-methoxystyrylpyrazole core .
  • Synthesis : Achieved via one-pot nucleophilic ¹⁸F-fluorination and click chemistry, yielding a radiochemical tracer .
  • Key Difference: The radiolabeled fluorine and extended π-system enable in vivo imaging applications, unlike the non-fluorinated target compound.

Functional Group Analogues

Compounds 38 and 39 (2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(Fluorobenzyl)acetamides)
  • Structure : Feature a sulfanyl-triazole instead of a pyridinyl-triazole, with fluorobenzyl substituents.
  • Key Difference : The sulfanyl group may alter electronic properties and hydrogen-bonding capacity compared to the pyridinyl-triazole core.
N-((1-(4-Acetamidophenyl)-1H-1,2,3-Triazol-4-yl)methyl)acrylamide (54)
  • Structure : Replaces the acetamide linker with an acrylamide group and substitutes the pyridinyl ring with a 4-acetamidophenyl group .
  • Synthesis : Utilizes click chemistry with a focus on polymerizable acrylamide for material science applications .

Data Tables

Table 1. Structural and Spectroscopic Comparison

Compound Core Structure Key Functional Groups IR C=O (cm⁻¹) Bioactivity (MIC, µg/mL) Reference
Target Compound Pyridinyl-triazole 2-Methylphenoxy, Acetamide N/A N/A
Compound 6m Triazole-naphthalene 4-Chlorophenyl, Naphthalenyloxy 1678 Not reported
Compound 38 Sulfanyl-triazole 2-Fluorobenzyl N/A 32–64
[18F]-Curcumin derivative Fluorinated triazole Bis-methoxystyrylpyrazole N/A Radiochemical imaging

Research Findings and Implications

  • Bioactivity : Sulfanyl-triazole analogs (e.g., 38, 39) demonstrate antibacterial activity , suggesting the pyridinyl-triazole core in the target compound could be optimized for similar applications .
  • Synthetic Flexibility : Click chemistry enables rapid diversification of the triazole core, as seen in radiochemical derivatives and polymerizable acrylamides .
  • Structural Optimization: The 2-methylphenoxy group may balance lipophilicity and solubility better than bulkier substituents (e.g., naphthalene in 6m) .

Biological Activity

The compound 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS Number: 2034387-13-6) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H17N5O2
  • Molecular Weight : 323.3492 g/mol
  • SMILES Notation : O=C(COc1ccccc1C)NCc1nnn(c1)c1ccncc1

This compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antioxidant Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. In particular, related compounds have shown an ability to scavenge free radicals effectively. For instance, a related triazole derivative exhibited an antioxidant activity of 83.86%, surpassing ascorbic acid in efficacy . This suggests that similar activities may be expected from this compound.

Anticancer Activity

Several studies indicate that triazole-containing compounds possess anticancer properties. For example, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines. A notable study reported that triazole derivatives demonstrated significant cytotoxicity against human cancer cell lines with IC50 values comparable to established chemotherapeutics .

Antimicrobial Activity

Compounds containing the triazole moiety have also been evaluated for their antimicrobial properties. Research indicates that these compounds can exhibit potent antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for cell survival in pathogens.
  • Interference with DNA Synthesis : Some studies suggest that triazole derivatives can interfere with nucleic acid synthesis in cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Antioxidant83.86% scavenging activity
AnticancerSignificant cytotoxicity (IC50 < 10 μM)
AntimicrobialPotent against Gram-positive and Gram-negative bacteria

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant capacity of various triazole derivatives. The results indicated that the presence of a pyridine ring significantly enhanced the scavenging ability against DPPH radicals.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays were conducted on several human cancer cell lines (e.g., HCC827 and NCI-H358). Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of cell growth.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves (i) formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link pyridin-4-yl and methylphenoxy groups, followed by (ii) amide coupling using carbodiimide-based condensing agents (e.g., EDC/HOBt). Optimize yields by controlling reaction temperature (60–80°C for CuAAC) and solvent polarity (DMF or THF for amidation). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm proton environments (e.g., triazole CH at δ 8.1–8.3 ppm, pyridine protons at δ 8.5–8.7 ppm) and IR for amide C=O stretches (~1660–1680 cm1^{-1}) .
  • Crystallography : Employ single-crystal X-ray diffraction with SHELXL for refinement. Resolve anisotropic displacement parameters using WinGX/ORTEP for visualization .

Q. What preliminary biological screening approaches are appropriate to assess its therapeutic potential?

  • Methodology : Conduct in vitro assays for antimicrobial or antiviral activity:

  • Antiviral : Use HCV replicon systems (EC50_{50} determination) with cytotoxicity controls on HepG2 cells .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., FRET for protease activity) .

Advanced Research Questions

Q. How should researchers address discrepancies between computational modeling and experimental crystallographic data?

  • Methodology : Reconcile differences by (i) validating force fields in docking studies (e.g., AMBER vs. CHARMM), (ii) refining hydrogen-bonding networks using SHELXL's restraints (DFIX, DANG), and (iii) cross-validating with DFT-calculated bond lengths/angles .

Q. What strategies exist for modifying the triazole-pyridine core to study structure-activity relationships (SAR)?

  • Methodology :

  • Core substitutions : Replace pyridin-4-yl with pyrimidine or quinoline moieties to assess π-stacking interactions .
  • Side-chain variations : Introduce electron-withdrawing groups (e.g., -NO2_2) on the phenoxy ring to modulate electronic effects. Monitor activity via dose-response curves .

Q. How can researchers differentiate between polymorphic forms of the compound using thermal and diffraction analyses?

  • Methodology :

  • Thermal analysis : Perform DSC/TGA to identify melting points and decomposition profiles (polymorphs show ΔH fusion differences ≥5 J/g) .
  • Powder XRD : Compare experimental patterns with Mercury-simulated spectra from single-crystal data. Use Le Bail refinement for quantification .

Q. What analytical approaches are recommended for identifying and characterizing synthetic by-products?

  • Methodology :

  • LC-MS/MS : Use C18 columns (ACN/water gradient) with ESI+ ionization to detect intermediates (e.g., unreacted azides or acetamide precursors) .
  • NMR kinetics : Monitor reaction progress in real-time (e.g., 1H^1H-NMR every 30 mins) to track by-product formation .

Q. How can in silico docking studies be validated against experimental binding data for this compound?

  • Methodology :

  • Docking validation : Align AutoDock Vina poses with crystallographic ligand coordinates (RMSD ≤2.0 Å). Use MM/GBSA for binding energy correlation .
  • SPR/BLI : Measure binding kinetics (kon_{on}/koff_{off}) via surface plasmon resonance or bio-layer interferometry .

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